molecular formula C9H13ClO B1405420 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde CAS No. 1228943-80-3

2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde

Cat. No. B1405420
M. Wt: 172.65 g/mol
InChI Key: BSXRPCFOXBDGBC-UHFFFAOYSA-N
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Description

“2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde” is a chemical compound with the molecular formula C9H13ClO and a molecular weight of 172.65 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde” consists of 9 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The predicted boiling point of “2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde” is 224.0±40.0 °C, and its predicted density is 1.07±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Chemistry of Bicyclo[4.1.0]hept-1,6-ene This research discusses the generation of Bicyclo[4.1.0]hept-1,6-ene by elimination of 1-chloro-2-(trimethysilyl)bicyclo[4.1.0]heptane. It also explores the cyclopropene's reactions, including dimerization and coupling to form crystalline triene tetramers, as well as its oxidation to carbonyl products. The study offers insights into the strain and potential energy barrier of the compound (Billups et al., 1996).

Functionalization of Oxabenzonorbornadiene This study presents the synthesis of 3-Chloro-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-2-yl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one via the reaction of oxabenzonorbornadiene. The compound undergoes ring-opening reactions, leading to the formation of products supported by theoretical calculations (Çalışkan et al., 2017).

High Yield Synthesis of Filicinic Acid The research outlines the high-yield synthesis of 2,3,5,6-Tetrachloro-4,4-dimethyl-2,5-cyclohexadienone, a precursor for synthetic filicinic acid. The study details the conditions required for chlorination and dehydrochlorination processes, offering insights into the synthesis of polychlorinated compounds (Buyck et al., 1983).

Preparation and Enol Allyl Rearrangement The paper focuses on the chlorination of 5,5-dimethyl-l,3-cyclohexanedione (dimedone) and similar compounds. It discusses the conditions for enol allylic rearrangement and the use of DMF-HCl mixtures, shedding light on the synthesis of polychlorinated carbonyl compounds and the properties of DMF in enolization (Buyck et al., 2010).

Applications in Cancer Detection

Synthesis and Application of a Water-Soluble Near-Infrared Dye This research discusses the development of a novel water-soluble near-infrared dye with improved quantum yield. It highlights the dye's potential in cancer detection, demonstrating its stability and selectivity for bioconjugation. The in vivo optical imaging results indicate the dye's broad applications in developing molecular-based beacons for cancer detection (Pham et al., 2005).

Safety And Hazards

“2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde” is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn . Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals .

Future Directions

The future directions of “2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde” would largely depend on the outcomes of ongoing research and development activities. As it is a chemical compound used for R&D, its future applications and uses will be determined by the results of these studies .

properties

IUPAC Name

2-chloro-4,4-dimethylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXRPCFOXBDGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde

CAS RN

1228943-80-3
Record name 2-chloro-4,4-dimethylcyclohex-1-ene-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.270.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 250 ml round-bottomed flask was added N,N-dimethylformamide (3.5 mL) in dichloromethane (30 mL). The mixture was cooled to −10° C., and phosphoryl trichloride (4 mL) was added dropwise. The solution was warmed up to room temperature and 3,3-dimethylcyclohexanone (5.5 mL) was added slowly. The mixture was heated to reflux overnight. The reaction mixture was quenched by 0° C. solution of sodium acetate (25 g in 50 mL water). The aqueous layer was extracted with ether (3×200 mL). The organic layers were combined, dried over Na2SO4, filtered, and dried under vacuum.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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